molecular formula C8H9N3O B3254781 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 244127-32-0

3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B3254781
CAS No.: 244127-32-0
M. Wt: 163.18 g/mol
InChI Key: AKZWZNZTASGOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 244127-32-0) is a high-purity chemical compound offered for research and development purposes. This product belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery . Pyrazolo[1,5-a]pyrimidines are recognized as a notable class of fused, rigid, and planar N-heterocyclic systems that have attracted considerable attention due to their diverse biological activities . Specifically, this structural motif is known for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy research . These compounds can act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are a hallmark of many cancers . The core pyrazolo[1,5-a]pyrimidine structure allows for versatile structural modifications, enabling researchers to explore structure-activity relationships (SAR) and fine-tune pharmacological properties . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product specifications and safety data sheet for further handling and storage information. Sealed storage in a dry environment at 2-8°C is recommended .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-4-9-11-7(12)3-6(2)10-8(5)11/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZWZNZTASGOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolone derivative with a halogenated pyrimidinone in the presence of a base. The reaction is usually carried out in a polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required. Process optimization, including the control of temperature, pressure, and reaction time, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can yield various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been investigated for various medicinal properties:

  • Anticancer Activity : Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit potent anticancer properties. For instance, a study demonstrated that synthesized triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines showed promising inhibition against breast cancer cell lines (MCF-7) with an IC50 value of 15.3 µM for one derivative . The mechanism involves interaction with specific molecular targets, inhibiting enzymes critical for tumor growth.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can modulate biochemical pathways involved in disease processes. This inhibition can lead to therapeutic effects in conditions like inflammation and cancer .
  • Antimicrobial Properties : Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as antimicrobial agents. Their structural similarity to biogenic purines allows them to interfere with microbial growth .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Copper-Catalyzed Reactions : A microwave-assisted copper-catalyzed approach has been developed to synthesize various derivatives efficiently . This method enhances yield and reduces reaction time significantly.
  • Functionalization Techniques : Recent advances in synthetic methodologies have allowed for the post-functionalization of pyrazolo[1,5-a]pyrimidine derivatives, creating a library of compounds with enhanced biological activities .

Case Study 1: Anticancer Screening

A study screened a library of synthesized pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives against MDA-MB-231 (human breast cancer) cells using MTT assays. The results indicated that specific substitutions on the aryl ring significantly influenced anticancer activity .

CompoundStructureIC50 (µM)
Glycohybrid AStructure A15.3
Glycohybrid BStructure BNot active

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit kinases associated with cancer progression. The compound demonstrated significant inhibitory effects on specific kinases involved in signaling pathways related to cell proliferation .

Mechanism of Action

The mechanism by which 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit specific enzymes or disrupt cell membranes of pathogens. The exact mechanism can vary based on the biological system and the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazolo[1,5-a]pyrimidinones exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic nature. Key structural analogs include:

  • 5-(3,5-Dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 52): Incorporation of a bulky 3,5-dimethylphenyl group at the 5-position introduces steric effects that may hinder intermolecular interactions, as seen in its synthesis requiring modified microwave-assisted conditions .

Physicochemical Properties

  • Melting Points : Methyl-substituted derivatives generally exhibit lower melting points than aryl-substituted analogs. For example, 5-ethyl-2,2',5'-trimethyl-3,3'-diphenyl-4H-bi(pyrazolo[1,5-a]pyrimidinyl)-7-one (3e) melts at 230°C, while 5,5'-dimethyl-2,2'-di(p-chlorophenyl) derivatives (3h) exceed 330°C due to enhanced crystallinity from aryl groups .
  • Solubility : Methyl groups improve solubility in organic solvents (e.g., THF, petroleum ether) compared to polar substituents like hydroxyl or diazenyl moieties .

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Pyrazolo[1,5-a]pyrimidinones

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Reference
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one 3-CH₃, 5-CH₃ 163.18 Not reported Not reported
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one 2-CH₃, 5-CH₃ 163.18 Not reported Not reported
5-(3,5-Dimethylphenyl)-2-methyl derivative (52) 5-(3,5-(CH₃)₂C₆H₃), 2-CH₃ Calculated ~280 Not reported Microwave synthesis
5,5'-Dimethyl-2,2'-di(p-chlorophenyl) (3h) 5,5'-CH₃, 2,2'-(p-ClC₆H₄) ~450 (estimated) >330 81
BH54345 (3,5-bis(4-methoxyphenyl)) 3,5-(4-OCH₃C₆H₄), 2-CH₃ 361.39 Not reported Not reported

Biological Activity

3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolopyrimidine family and exhibits potential therapeutic applications, particularly in oncology and infectious disease treatment.

  • Molecular Formula : C₈H₉N₃O
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 2090978-79-1

The primary mechanism of action for this compound involves its interaction with mitochondrial targets. The compound enhances anticancer treatment by modulating biochemical pathways related to energy production, cell differentiation, signal transmission, and apoptosis regulation.

Key Pathways Affected:

  • Energy Metabolism : Inhibition of tumor cell growth through mitochondrial interference.
  • Apoptosis Regulation : Induction of programmed cell death in cancer cells.

Biological Activities

Research indicates that this compound possesses significant biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and others.

StudyCell LineIC50 (µM)Reference
Study 1MDA-MB-23115.2
Study 2MCF-712.8

Antimicrobial Properties

The compound exhibits antimicrobial effects against a range of bacterial strains. A recent study evaluated its antibacterial and antibiofilm activities, showing promising results against multi-drug resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16

Enzymatic Inhibition

Research has also highlighted the potential of this compound as an enzyme inhibitor. It has shown activity against monoamine oxidase B (MAO-B), an important target in neurodegenerative disorders.

Case Study 1: Anticancer Screening

In a comprehensive screening of synthesized derivatives of pyrazolo[1,5-a]pyrimidines, the anticancer activity was assessed using the MTT assay on MDA-MB-231 cells. The results indicated that certain modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhanced its potency significantly.

Case Study 2: Antimicrobial Evaluation

A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial properties. The results demonstrated that derivatives with specific substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for 3,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of 5-aminopyrazole derivatives with 1,3-dicarbonyl precursors. A common method includes refluxing ethyl 3-(substituted phenyl)-3-oxopropanoate with substituted pyrazol-5-amine in acetic acid for 5–6 hours . Yield optimization (42–59%) depends on substituent steric effects and solvent choice (e.g., THF/petroleum ether trituration). Key parameters include temperature control (reflux at ~110°C), stoichiometric ratios (1:1), and purification via column chromatography (100% DCM) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Multinuclear NMR (¹H, ¹³C) and HRMS are critical. For example:

  • ¹H NMR (CD₃OD): Peaks at δ 7.42 (s, 2H, aromatic), 6.13 (s, 1H, pyrimidine CH), 2.53–2.34 (m, 9H, methyl groups) .
  • HRMS : Calculated [M+H]⁺ for C₁₃H₁₆N₃O: 254.1293; observed: 254.1290 (Δ = 3.3 ppm) . IR spectroscopy further confirms functional groups (e.g., C=O stretch at 1665 cm⁻¹) .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

Side products arise from incomplete cyclization or overalkylation. For example, residual pyrazole precursors may appear as TLC spots (Rf ~0.2 in DCM). Mitigation strategies include:

  • Extended reaction times (≥6 hours) to ensure complete cyclization.
  • Sequential purification (column chromatography followed by trituration) to remove polar byproducts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound derivatives?

Focus on substituent variations at positions 2 and 5:

  • Position 2 : Introducing alkyl groups (e.g., isopropyl) enhances lipophilicity, improving blood-brain barrier penetration .
  • Position 5 : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, modulating enzyme inhibition (e.g., ATP synthase) . Use computational tools (e.g., molecular docking) to predict binding affinities and validate via in vitro assays (e.g., mycobacterial ATP synthase inhibition) .

Q. What methodologies are recommended for evaluating the compound’s synergistic effects with other therapeutic agents?

  • In vitro models : Co-treatment with agents like cold atmospheric plasma (CAP) in glioblastoma (U-251 MG) cells. Monitor ROS generation via H₂DCFDA assay (25 μM dye, 30 min incubation) and cytotoxicity via MTT .
  • Dose-response matrices : Use fixed-ratio combinations (e.g., 1:1 to 1:4) to calculate combination indices (CI < 1 indicates synergy) .

Q. How can researchers resolve contradictions in spectral or biological data across studies?

  • Analytical validation : Cross-check NMR assignments with DEPT-135 to distinguish CH₃ (positive phase) vs. CH₂/CH (negative).
  • Biological replication : Standardize assay conditions (e.g., DMEM without pyruvate to avoid antioxidant interference in ROS assays) .
  • Meta-analysis : Compare substituent effects (e.g., 3,5-dimethyl vs. 3-CF₃ analogs) to identify trends in bioactivity .

Experimental Design Considerations

Q. What in vitro models are suitable for studying neuroprotective or antitumor activity?

  • Glioblastoma : U-251 MG cells (ECACC 09063001), cultured in DMEM + 10% FBS at 37°C/5% CO₂ .
  • Neuroprotection assays : Primary neuronal cultures exposed to oxidative stress (H₂O₂), with viability measured via LDH release .

Q. How should stability studies be designed for derivatives under physiological conditions?

  • pH-dependent degradation : Incubate compounds in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) at 37°C. Monitor via HPLC (C18 column, 254 nm detection) over 24 hours .
  • Light sensitivity : Store samples in amber vials and assess photodegradation under UV light (λ = 365 nm) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for dose-response studies?

  • Nonlinear regression : Fit data to log(inhibitor) vs. response curves (variable slope) using GraphPad Prism. Report IC₅₀ ± 95% CI .
  • Synergy quantification : Use CompuSyn software for Chou-Talalay combination index (CI) analysis .

Q. How can computational tools enhance mechanistic understanding?

  • Docking studies : Use AutoDock Vina to model interactions with ATP synthase (PDB: 5ARA). Validate poses with molecular dynamics (GROMACS, 50 ns simulations) .
  • ADMET prediction : Employ SwissADME to estimate logP, BBB permeability, and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.